Tert-butyl (quinolin-3-ylmethyl)carbamate Tert-butyl (quinolin-3-ylmethyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873587
InChI: InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol

Tert-butyl (quinolin-3-ylmethyl)carbamate

CAS No.:

Cat. No.: VC15873587

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (quinolin-3-ylmethyl)carbamate -

Specification

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
IUPAC Name tert-butyl N-(quinolin-3-ylmethyl)carbamate
Standard InChI InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18)
Standard InChI Key CLCAOPDVKZTFBL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1

Introduction

Tert-butyl (quinolin-3-ylmethyl)carbamate is an organic compound belonging to the carbamate family, characterized by the presence of a tert-butyl group and a quinolin-3-ylmethyl moiety. This compound has garnered significant attention in medicinal chemistry due to its potential applications in drug design and synthesis. The molecular structure consists of a tert-butyl group linked to a carbamate functional group, which is further attached to a quinoline ring, imparting unique properties and reactivity to the compound.

Synthesis of Tert-butyl (quinolin-3-ylmethyl)carbamate

The synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate typically involves the reaction between quinoline-3-methanol and tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate carbamate ester, which is then isolated and purified. Continuous flow processes may be employed in industrial settings to enhance yield and efficiency.

Biological Activity and Applications

Compounds containing quinoline structures, such as tert-butyl (quinolin-3-ylmethyl)carbamate, are often investigated for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The unique electronic properties of the quinoline moiety may contribute to distinct biological activities not observed in other carbamates. Research into its interaction mechanisms suggests that it may influence various biological pathways through its reactive functional groups.

Table 1: Biological Activity of Related Compounds

CompoundIC50 (μM)Activity
Quinoxalin-2-ylmethyl carbamate9.7AgTG3 inhibitor
Quinolin-4-ylmethyl carbamate12.2AgTG3 inhibitor
Tert-butyl (quinolin-3-ylmethyl)carbamate56Less active AgTG3 inhibitor

The substitution of quinolin-3-ylmethyl with tert-butyl carbamate results in a significantly less active compound compared to other quinoline-based carbamates .

Table 2: Synthesis Yields

CompoundYield (%)
Tert-butyl (quinolin-3-ylmethyl)carbamate84

Recent studies have reported high yields for the synthesis of tert-butyl (quinolin-3-ylmethyl)carbamate, highlighting its feasibility in large-scale production .

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